

# 2-Amino-5-chloropyridine molecular weight and formula

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## Compound of Interest

Compound Name: 2-Amino-5-chloropyridine

Cat. No.: B124133

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## Technical Guide: 2-Amino-5-chloropyridine

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical information on the chemical compound **2-Amino-5-chloropyridine**, focusing on its fundamental molecular properties. This compound is a chlorinated derivative of pyridine and serves as a key intermediate in various chemical syntheses, particularly within the pharmaceutical industry.<sup>[1]</sup> It is notably used in the production of Zopiclone, a non-benzodiazepine GABAA receptor agonist.<sup>[2]</sup>

## Core Molecular Properties

The fundamental molecular characteristics of **2-Amino-5-chloropyridine** are summarized below. These values are foundational for stoichiometric calculations, analytical characterization, and chemical synthesis planning.

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub>
Molecular Weight	128.56 g/mol <sup>[2][3][4][5][6]</sup>
IUPAC Name	5-chloropyridin-2-amine <sup>[3][4][7]</sup>
CAS Registry Number	1072-98-6 <sup>[3][7][8]</sup>

# Determination of Molecular Formula and Weight

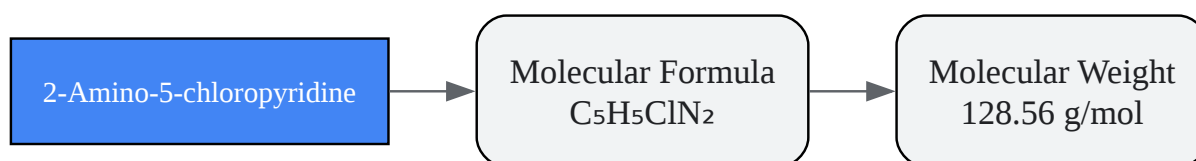
## Experimental Protocol:

The molecular formula and weight of a compound like **2-Amino-5-chloropyridine** are determined using standard, well-established analytical chemistry techniques.

- Molecular Formula Determination (Elemental Analysis):** The empirical formula is established through elemental analysis, which measures the percentage composition of carbon, hydrogen, nitrogen, and chlorine. The molecular formula is then determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.
- Molecular Weight Determination (Mass Spectrometry):** High-resolution mass spectrometry (HRMS) is the primary method for determining the precise molecular weight of a compound. The substance is ionized, and the mass-to-charge ratio ( $m/z$ ) of the resulting ions is measured. The molecular ion peak  $[M]^+$  or a protonated species  $[M+H]^+$  provides the molecular weight with high accuracy. The exact mass is calculated as 128.014130 Da.[9]

## Logical Relationship Diagram

The following diagram illustrates the logical connection between the compound's common name and its key molecular identifiers.



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Logical flow from compound name to molecular properties.

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